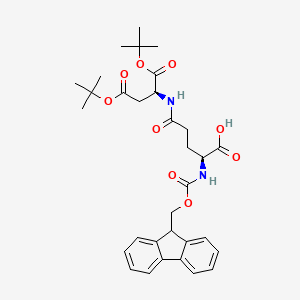

Fmoc-Glu(AspG1)-OH

Descripción

Fmoc-Glu(AspG1)-OH is a modified amino acid derivative used in solid-phase peptide synthesis (SPPS). Based on analogous compounds in the literature, Fmoc-Glu derivatives typically feature a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a functionalized γ-carboxyl group (e.g., tert-butyl ester, methyl ester, or fluorescent tags like Edans) .

This compound is critical in peptide synthesis for introducing glutamic acid residues with tailored solubility, stability, or reactivity. Its applications span biomedical research, materials science (e.g., self-assembling peptides), and drug development .

Propiedades

IUPAC Name |

(2S)-5-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O9/c1-31(2,3)42-27(36)17-25(29(39)43-32(4,5)6)33-26(35)16-15-24(28(37)38)34-30(40)41-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-25H,15-18H2,1-6H3,(H,33,35)(H,34,40)(H,37,38)/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGWIYVIYJRCBP-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(AspG1)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support. The Fmoc group is then removed using a base such as piperidine, and the next amino acid is coupled using an activating reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine). This cycle of deprotection and coupling is repeated until the desired peptide sequence is obtained .

Industrial Production Methods: Industrial production of Fmoc-Glu(AspG1)-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. These machines can handle multiple reactions simultaneously and are equipped with advanced purification systems to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Glu(AspG1)-OH can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.

Substitution: This reaction can be used to replace one functional group with another

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-Glu(AspG1)-OH is used in the synthesis of complex peptides and proteins. Its self-assembly properties make it a valuable building block for creating functional materials .

Biology: In biological research, Fmoc-Glu(AspG1)-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: In medicine, Fmoc-Glu(AspG1)-OH is used in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release of therapeutic agents .

Industry: In the industrial sector, Fmoc-Glu(AspG1)-OH is used in the production of biomaterials and nanomaterials. Its self-assembly properties are exploited to create materials with specific properties .

Mecanismo De Acción

The mechanism of action of Fmoc-Glu(AspG1)-OH involves its ability to self-assemble into nanostructures. This self-assembly is driven by hydrophobic interactions and π-π stacking interactions between the Fmoc groups. These interactions result in the formation of stable nanostructures that can encapsulate and release therapeutic agents in a controlled manner .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares Fmoc-Glu(AspG1)-OH with structurally related Fmoc-glutamic acid derivatives:

| Compound | CAS Number | Molecular Weight | Protecting Group (γ-Carboxyl) | Key Applications |

|---|---|---|---|---|

| Fmoc-Glu(OtBu)-OH | 71989-18-9 | 425.47 g/mol | tert-butyl ester | Peptide synthesis, self-assembly |

| Fmoc-Glu(OMe)-OH | 145038-50-2 | 383.4 g/mol | methyl ester | Lab-scale synthesis, biochemical studies |

| Fmoc-Glu(Edans)-OH | 193475-66-0 | 617.7 g/mol | Edans fluorophore | Fluorescent peptide probes |

| Fmoc-Glu(OFm)-OH | Not provided | ~500 g/mol* | Fm-protected ester | Specialty peptide engineering |

| Fmoc-Glu-OH (unprotected) | 121343-82-6 | 353.36 g/mol | Free carboxyl | Rarely used (poor solubility) |

*Estimated based on structural similarity. Data compiled from .

Physicochemical and Functional Differences

- Solubility: Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OMe)-OH exhibit moderate solubility in polar solvents like DMF and DCM, critical for SPPS . Fmoc-Glu(Edans)-OH requires DMSO for dissolution due to its bulky fluorophore .

Aggregation Behavior :

- Fmoc-Glu(OtBu)-OH forms sphere-like structures at room temperature but transitions to broomstick-like morphologies at 70°C, demonstrating thermoresponsive self-assembly .

- Fmoc-Asp(OtBu)-OH, a structural analogue with a shorter side chain, forms irregular rectangular rods under all conditions, highlighting the role of side-chain length in aggregation .

- Fmoc-Lys(Boc)-OH forms spheres regardless of temperature, emphasizing charge and steric effects .

Materials Science

- In contrast, Fmoc-Asp(OtBu)-OH’s rigid rod-like structures are explored for hydrogel scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.